Aciculatin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

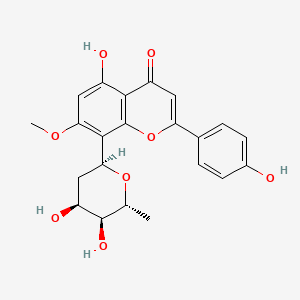

Aciculatin is a complex organic compound known for its diverse biological activities. It is a flavonoid derivative, which are compounds widely recognized for their antioxidant, anti-inflammatory, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Aciculatin typically involves multiple steps, starting from simpler organic molecules. The process often includes glycosylation reactions where sugar moieties are attached to the flavonoid backbone. Reaction conditions usually involve the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation, to produce the flavonoid core. This is followed by chemical modification to introduce the specific functional groups required. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .

Analyse Des Réactions Chimiques

Step 1: Glycosylation–Fries-Type O-to-C Rearrangement

Regio- and stereoselective glycosylation was employed to form the C-aryl glycosidic linkage. This reaction ensures the correct positioning of the glycosidic bond, which is essential for maintaining aciculatin’s structural integrity .

Step 2: Baker–Venkataraman Rearrangement

This rearrangement facilitated the formation of the flavone scaffold by reorganizing the aromatic system. The reaction conditions optimized the cyclization pattern to achieve the desired flavone structure .

Step 3: Cyclodehydration

Final structural refinement was achieved through cyclodehydration, completing the flavone framework and establishing the glycosidic linkage .

Key Chemical Reactions and Mechanisms

| Reaction Type | Purpose | Outcome |

|---|---|---|

| Glycosylation–Fries Rearrangement | Formation of C-aryl glycosidic bond | Regio- and stereoselective linkage formation |

| Baker–Venkataraman Rearrangement | Flavone scaffold construction | Cyclization to form the flavone core |

| Cyclodehydration | Final structural refinement | Completion of the glycosylflavone framework |

Structural and Analytical Insights

-

LC-MS Analysis : Identified this compound alongside nudaphantin and other compounds in C. aciculatus extracts, confirming its natural occurrence .

-

GC-MS Analysis : Detected citronellylisobutyrate and dihydroxy-benzoxazinone derivatives in n-hexane fractions, highlighting co-occurring metabolites .

-

COX-2 Enzyme Interaction : Six compounds from the extract, including this compound, interacted with the arachidonic acid-binding site of COX-2, suggesting a mechanism for anti-inflammatory activity .

Applications De Recherche Scientifique

Anti-Cancer Properties

Aciculatin has been extensively studied for its anti-cancer effects. Research indicates that it induces apoptosis in various cancer cell lines through a p53-dependent mechanism.

Case Studies

- HCT116 Colorectal Cancer Cells : In vitro studies demonstrated that this compound treatment resulted in significant apoptosis and cell cycle arrest .

- Xenograft Models : In vivo experiments showed that this compound effectively reduced tumor volume in HCT116 mouse xenografts, confirming its potential as an anti-cancer agent .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating conditions such as arthritis.

Case Studies

- Arthritis Models : this compound demonstrated a concentration-dependent inhibition of G-CSF expression, suggesting its therapeutic potential for inflammatory arthritis .

Synthesis and Availability

The total synthesis of this compound has been achieved, enhancing its availability for research and therapeutic applications. The synthesis process involves several key steps, including glycosylation and rearrangement reactions, yielding this compound with an overall yield of 8.3% .

| Synthesis Steps | Description |

|---|---|

| Glycosylation | Formation of the glycosidic bond |

| Fries-type Rearrangement | Rearrangement to construct the flavone scaffold |

| Cyclodehydration | Final step to complete the flavone structure |

Other Therapeutic Applications

Beyond its anti-cancer and anti-inflammatory effects, this compound has shown promise in other areas:

Mécanisme D'action

The compound exerts its effects through various molecular targets and pathways. It inhibits pro-inflammatory enzymes such as secretory phospholipase A2, lipoxygenase, and cyclooxygenase 2. It also modulates the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. These actions contribute to its anti-inflammatory and potential anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Schaftoside: Another flavonoid glycoside with similar anti-inflammatory properties.

Apigenin: A flavonoid with known antioxidant and anticancer activities.

Luteolin: A flavonoid that shares similar anti-inflammatory and antioxidant properties.

Uniqueness

What sets Aciculatin apart is its specific glycosylation pattern, which may enhance its bioavailability and specific biological activities compared to other flavonoids .

Propriétés

Numéro CAS |

134044-97-6 |

|---|---|

Formule moléculaire |

C22H22O8 |

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |

InChI |

InChI=1S/C22H22O8/c1-10-21(27)15(26)9-18(29-10)20-17(28-2)8-14(25)19-13(24)7-16(30-22(19)20)11-3-5-12(23)6-4-11/h3-8,10,15,18,21,23,25-27H,9H2,1-2H3/t10-,15+,18+,21-/m1/s1 |

Clé InChI |

RUTGHCUXABPJTJ-DJIPSUEUSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

SMILES isomérique |

C[C@@H]1[C@H]([C@H](C[C@H](O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

SMILES canonique |

CC1C(C(CC(O1)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)O)O)OC)O)O |

Apparence |

Solid powder |

Key on ui other cas no. |

134044-97-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

8-(2,6-dideoxy-ribo-hexopyranosyl)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4H-1-benzopyran-4-one sesquihydrate aciculatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.